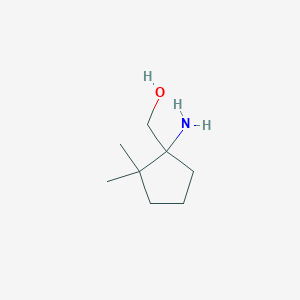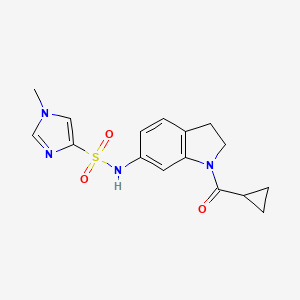
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide, also known as CPIIS, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a sulfonamide derivative that has been synthesized through a series of chemical reactions. CPIIS has been found to exhibit a range of biochemical and physiological effects, making it an attractive candidate for further research.
Mecanismo De Acción
The mechanism of action of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide has been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. Additionally, N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide has been found to exhibit a range of biochemical and physiological effects. Studies have shown that N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide can inhibit the activity of carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells. Additionally, N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide has also been found to exhibit anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide has several advantages for use in lab experiments. It is a highly pure compound that can be synthesized in large quantities. Additionally, N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide has been found to exhibit a range of biochemical and physiological effects, making it a versatile compound for use in a range of experiments. However, there are also limitations to the use of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.
Direcciones Futuras
There are several future directions for research on N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide. One area of research is the development of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide as a potential cancer treatment. Studies have shown that N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further research. Additionally, further research is needed to fully elucidate the mechanism of action of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide and its effects on various cell types. Finally, there is a need for further research on the potential applications of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide in other areas of scientific research, such as inflammation and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide involves several steps, including the reaction of indole-6-carboxaldehyde with cyclopropanecarbonyl chloride to form the corresponding cyclopropanecarbaldehyde. This intermediate is then reacted with 1-methylimidazole-4-sulfonyl chloride to form the final product, N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide. The synthesis of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide has been optimized to yield high purity and yield.
Aplicaciones Científicas De Investigación
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide has been found to exhibit anti-inflammatory and anti-tumor properties, making it a potential therapeutic agent for a range of diseases.
Propiedades
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-19-9-15(17-10-19)24(22,23)18-13-5-4-11-6-7-20(14(11)8-13)16(21)12-2-3-12/h4-5,8-10,12,18H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIBJVPAKNVRDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


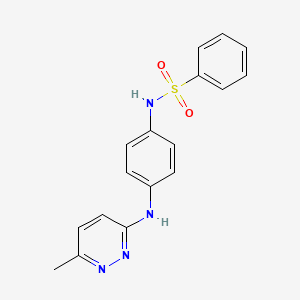
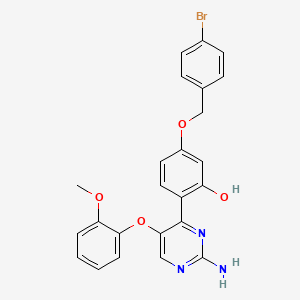
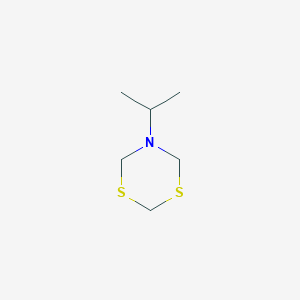

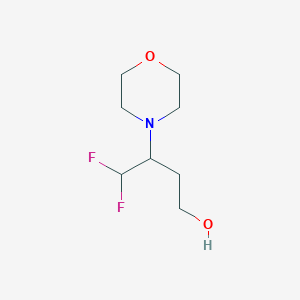
![2-[1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2903439.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2903440.png)
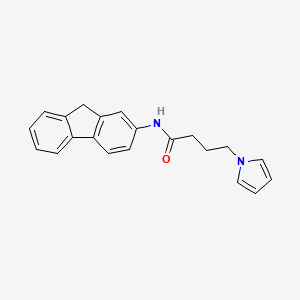
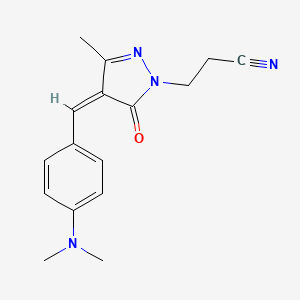
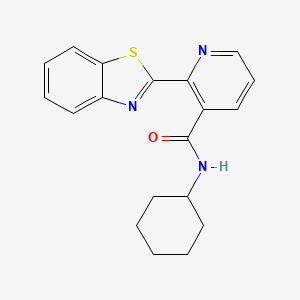
![3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2903445.png)
![ethyl 2-(2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2903447.png)
